5-(2,2-Diphenylvinyl)-3-phenyl-1H-pyrazole
CAS No.: 7470-31-7
Cat. No.: VC17304234
Molecular Formula: C23H18N2
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7470-31-7 |
|---|---|
| Molecular Formula | C23H18N2 |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | 5-(2,2-diphenylethenyl)-3-phenyl-1H-pyrazole |
| Standard InChI | InChI=1S/C23H18N2/c1-4-10-18(11-5-1)22(19-12-6-2-7-13-19)16-21-17-23(25-24-21)20-14-8-3-9-15-20/h1-17H,(H,24,25) |
| Standard InChI Key | RVKYDEQPDQCXLS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NNC(=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Molecular Structure and Chemical Identity
Structural Composition
5-(2,2-Diphenylvinyl)-3-phenyl-1H-pyrazole (C₂₃H₁₈N₂) features a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) substituted at positions 3 and 5. The 3-position hosts a phenyl group, while the 5-position is occupied by a 2,2-diphenylvinyl moiety. This arrangement introduces significant steric hindrance and electronic delocalization, influencing its reactivity and physicochemical behavior .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₁₈N₂ |
| Molecular Weight | 322.4 g/mol |
| CAS Registry Number | 7470-31-7 |
| XLogP3-AA (Partitioning) | 6.1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Topological Polar Surface | 28.7 Ų |
| SMILES Notation | C1=CC=C(C=C1)C2=NNC(=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |
The molecule’s SMILES string and InChIKey (RVKYDEQPDQCXLS-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental workflows .
Crystallographic and Spectroscopic Insights
While direct X-ray diffraction data for this compound is unavailable, analogous pyrazole derivatives, such as 3,5-diphenyl-1H-pyrazole, have been resolved crystallographically, revealing planar geometries with bond lengths consistent with aromatic systems . Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy of related compounds highlight characteristic absorptions for N-H stretching (≈3200 cm⁻¹) and aromatic C-H bending (≈750 cm⁻¹), which likely extend to this molecule .
Synthetic Methodologies
Hypothetical Synthesis Routes
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Condensation Reactions: Dibenzoylmethane and thiosemicarbazide in acetic acid under conventional heating or microwave irradiation yield pyrazole cores .
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Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions could theoretically introduce the diphenylvinyl group to a preformed pyrazole intermediate .
Table 2: Potential Reaction Conditions
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| Pyrazole Formation | Dibenzoylmethane, Thiosemicarbazide, AcOH, Δ or MW | 70–85% |
| Vinylation | Styrylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF | Hypothetical |
*Yields based on analogous reactions .
Challenges in Synthesis
The steric bulk of the diphenylvinyl group may hinder reaction efficiency, necessitating optimized catalysts or elevated temperatures. Microwave-assisted synthesis, which enhances reaction rates and yields in similar systems, could mitigate these issues .
Computational and Theoretical Studies
Density Functional Theory (DFT) Optimizations
Geometry optimizations using DFT at the B3LYP/6-31G(d,p) level for related pyrazoles predict bond lengths and angles within 2% of experimental values . For 5-(2,2-Diphenylvinyl)-3-phenyl-1H-pyrazole, simulations would likely reveal:
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Dihedral Angles: ~30° between the pyrazole ring and phenyl substituents, minimizing steric clashes.
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Electrostatic Potential (ESP): Electron-deficient regions at the pyrazole N-H group, suitable for hydrogen bonding .
Table 3: Predicted Orbital Energies
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.2 (estimated) |
| LUMO Energy | -1.8 (estimated) |
| HOMO-LUMO Gap | 4.4 |
Molecular Docking Hypotheses
Though untested for this compound, pyrazole derivatives exhibit affinity for enzymes like α-glucosidase and cyclin-dependent kinases. Docking studies could propose binding modes where the diphenylvinyl group occupies hydrophobic pockets, while the pyrazole nitrogen forms hydrogen bonds with catalytic residues .
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